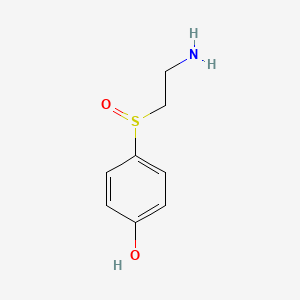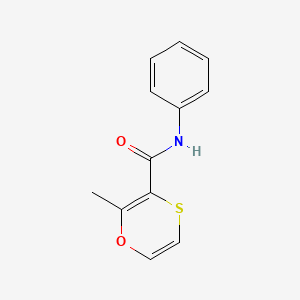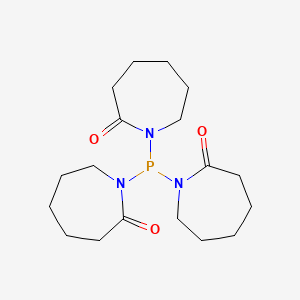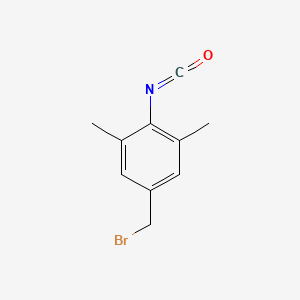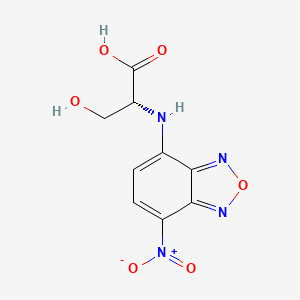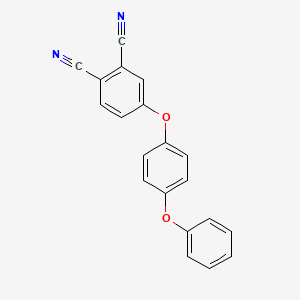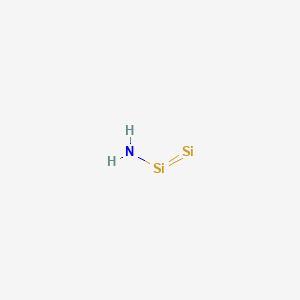
Aminodisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disilenamine is an organosilicon compound characterized by the presence of a silicon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: Disilenamine can be synthesized through several methods. One common approach involves the reaction of disilene with amines under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the silicon-nitrogen double bond.
Industrial Production Methods: While industrial-scale production methods for disilenamine are not extensively documented, the synthesis generally involves similar principles as laboratory methods but on a larger scale. This includes the use of high-purity reactants, optimized reaction conditions, and efficient catalytic systems to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Disilenamine undergoes various chemical reactions, including:
Oxidation: Disilenamine can be oxidized to form siloxanes, which are compounds containing silicon-oxygen bonds.
Reduction: Reduction reactions can convert disilenamine into silanes, which are simpler silicon-hydrogen compounds.
Substitution: Disilenamine can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution product.
Major Products:
Oxidation: Siloxanes
Reduction: Silanes
Substitution: Various substituted silanes and siloxanes
Scientific Research Applications
Disilenamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Disilenamine derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the potential therapeutic applications of disilenamine derivatives in drug development.
Industry: Disilenamine is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of disilenamine involves its ability to form stable silicon-nitrogen bonds, which can interact with various molecular targets. The silicon-nitrogen double bond is highly reactive and can participate in multiple chemical pathways, including coordination with metal centers and interaction with biological macromolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Silamines: Compounds containing silicon-nitrogen single bonds.
Disiloxanes: Compounds with silicon-oxygen-silicon linkages.
Silanes: Simple silicon-hydrogen compounds.
Comparison: Disilenamine is unique due to the presence of a silicon-nitrogen double bond, which imparts distinct reactivity and stability compared to similar compounds. Unlike silamines, which have single bonds, disilenamine’s double bond allows for more diverse chemical interactions. Compared to disiloxanes and silanes, disilenamine exhibits different electronic properties and reactivity patterns, making it a valuable compound for specialized applications in chemistry and materials science.
Properties
Molecular Formula |
H2NSi2 |
|---|---|
Molecular Weight |
72.19 g/mol |
InChI |
InChI=1S/H2NSi2/c1-3-2/h1H2 |
InChI Key |
IFKHAUGBYOEXKP-UHFFFAOYSA-N |
Canonical SMILES |
N[Si]=[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



